molecular formula C18H16N2O6 B11963350 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate CAS No. 52488-27-4

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate

Cat. No.: B11963350
CAS No.: 52488-27-4
M. Wt: 356.3 g/mol
InChI Key: XQPHYLQJRJHRLI-UHFFFAOYSA-N
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Description

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C18H16N2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate: Similar structure but with an isoquinoline ring instead of a phthalazine ring.

    1,2-Diethyl 3-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate: Similar structure with different alkyl substituents.

Uniqueness

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is unique due to its specific substitution pattern and the presence of three ester groups, which contribute to its distinct chemical reactivity and biological activity .

Biological Activity

3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate is a synthetic compound belonging to the class of pyrrolo[2,1-a]phthalazine derivatives. This compound features a unique structure characterized by a fused pyrrole and phthalazine ring system with three carboxylate groups. Its distinctive molecular architecture suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry.

The molecular formula of this compound is C22H24N2O6C_{22}H_{24}N_{2}O_{6} with a molecular weight of approximately 412.4 g/mol. The compound exhibits various chemical properties that contribute to its biological activities.

PropertyValue
Molecular FormulaC22H24N2O6C_{22}H_{24}N_{2}O_{6}
Molecular Weight412.4 g/mol
IUPAC NameThis compound
CAS Number853319-01-4

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity
Studies have shown that this compound possesses notable anticancer properties. In vitro assays reveal that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : Non-small cell lung cancer (HOP-92), melanoma (LOX IMVI), breast cancer (MDA-MB-468).
  • Growth Inhibition Rates : Ranging from 50% to over 90% depending on the concentration and specific cell line.

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve interaction with specific cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Further investigation is required to elucidate these interactions fully.

Antimicrobial Activity
In addition to its anticancer potential, preliminary studies suggest that this compound may also exhibit antimicrobial properties. It has been tested against various bacterial strains with promising results.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the anticancer activity against multiple cancer cell lines.
    • Findings : Significant growth inhibition was observed across various cell types with IC50 values indicating potent activity.
  • Antimicrobial Testing :
    • Objective : Assess the antimicrobial effects against resistant bacterial strains.
    • Results : The compound demonstrated inhibitory effects against Staphylococcus aureus and other pathogens.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameSimilaritiesUnique Properties
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylateShares core structureEnhanced lipophilicity
1,2-Diethyl 3-methyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylateSimilar ring structureVariations in solubility
3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylateIsoquinoline instead of phthalazineDifferent interaction profiles

Properties

CAS No.

52488-27-4

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

3-O-ethyl 1-O,2-O-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate

InChI

InChI=1S/C18H16N2O6/c1-4-26-18(23)15-13(17(22)25-3)12(16(21)24-2)14-11-8-6-5-7-10(11)9-19-20(14)15/h5-9H,4H2,1-3H3

InChI Key

XQPHYLQJRJHRLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC)C(=O)OC

Origin of Product

United States

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